6-(tert-Butyl)-2,3-dihydroquinolin-4(1H)-one
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Overview
Description
6-(tert-Butyl)-2,3-dihydroquinolin-4(1H)-one is a heterocyclic compound that features a quinoline core structure with a tert-butyl group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butyl)-2,3-dihydroquinolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with tert-butyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a cyclization mechanism to form the quinoline ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
6-(tert-Butyl)-2,3-dihydroquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Quinoline derivatives with different oxidation states.
Reduction: Dihydroquinoline derivatives.
Substitution: Functionalized quinoline compounds with diverse substituents.
Scientific Research Applications
Chemistry
In chemistry, 6-(tert-Butyl)-2,3-dihydroquinolin-4(1H)-one is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in biology, particularly in the development of bioactive molecules. Its quinoline core is a common motif in many natural products and pharmaceuticals, making it a valuable scaffold for drug discovery.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. These include antimicrobial, anticancer, and anti-inflammatory activities.
Industry
In the industrial sector, the compound is used in the production of materials with specific properties. Its stability and reactivity make it suitable for applications in polymer science and material engineering.
Mechanism of Action
The mechanism of action of 6-(tert-Butyl)-2,3-dihydroquinolin-4(1H)-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, and nucleic acids. The tert-butyl group can influence the compound’s binding affinity and selectivity, enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar core structure but without the tert-butyl group.
2,3-Dihydroquinolin-4(1H)-one: A similar compound lacking the tert-butyl substituent.
6-Methylquinoline: A compound with a methyl group instead of a tert-butyl group at the 6th position.
Uniqueness
6-(tert-Butyl)-2,3-dihydroquinolin-4(1H)-one is unique due to the presence of the bulky tert-butyl group, which can significantly influence its chemical reactivity and biological activity. This steric hindrance can affect the compound’s interaction with other molecules, making it distinct from its analogs.
Properties
Molecular Formula |
C13H17NO |
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Molecular Weight |
203.28 g/mol |
IUPAC Name |
6-tert-butyl-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C13H17NO/c1-13(2,3)9-4-5-11-10(8-9)12(15)6-7-14-11/h4-5,8,14H,6-7H2,1-3H3 |
InChI Key |
QSKCEMJCIRPNHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)NCCC2=O |
Origin of Product |
United States |
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